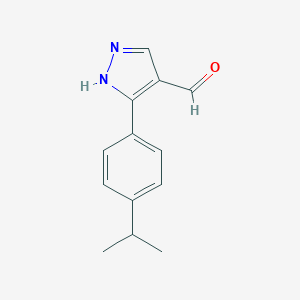
2-アセチルアミノ-4-(クロロメチル)チアゾール
概要
説明
2-Acetamido-4-(chloromethyl)thiazole, also known as 2-Acetamido-4-(chloromethyl)thiazole, is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetamido-4-(chloromethyl)thiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetamido-4-(chloromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-4-(chloromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
タンパク質分解剤ビルディングブロック
この化合物は、タンパク質分解剤の開発におけるビルディングブロックとして使用されます . タンパク質分解剤は、特定のタンパク質の分解を誘導する薬物の一種であり、特定のタンパク質が過剰発現または変異している疾患の治療に役立ちます。
ケミカルバイオロジー
ケミカルバイオロジーの分野では、この化合物はさまざまな目的で使用されています . ケミカルバイオロジーは、化学的な技術、ツール、および方法を生物学的システムの研究に適用することを含みます。
抗酸化作用
この化合物を含むチアゾール誘導体は、抗酸化特性を示すことがわかっています . 抗酸化物質は、フリーラジカルと呼ばれる不安定な分子によって引き起こされる細胞の損傷を防ぐか遅らせることができる物質です。フリーラジカルは、環境やその他のプレッシャーへの反応として、身体によって生成されます。
抗炎症作用
チアゾール誘導体は、抗炎症特性を示すことがわかっています . これにより、炎症を特徴とする状態の治療に潜在的に役立ちます。
抗菌作用
チアゾール誘導体は、抗菌特性を示すことがわかっています . これにより、さまざまな細菌感染症の治療に潜在的に役立ちます。
抗真菌作用
チアゾール誘導体は、抗真菌特性を示すことがわかっています . これにより、さまざまな真菌感染症の治療に潜在的に役立ちます。
抗ウイルス作用
チアゾール誘導体は、抗ウイルス特性を示すことがわかっています . これにより、さまざまなウイルス感染症の治療に潜在的に役立ちます。
抗腫瘍および細胞毒作用
チアゾール誘導体は、抗腫瘍および細胞毒特性を示すことがわかっています . これにより、さまざまな種類の癌の治療に潜在的に役立ちます。
特性
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKMHXINQOFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225574 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-59-5 | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETAMIDO-4-(CHLOROMETHYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SR5XA2HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of intestinal microflora in the metabolism of 2-acetamido-4-(chloromethyl)thiazole?
A: Research demonstrates that intestinal microflora play a crucial role in the formation of specific metabolites of 2-acetamido-4-(chloromethyl)thiazole. [, ] In conventional rats (with normal gut flora), the compound undergoes a series of metabolic transformations. Initially, it is metabolized in the liver to form mercapturic acid and glucuronic acid conjugates. These conjugates are excreted in the bile and enter the intestines. Here, the intestinal microflora come into play. They possess enzymes capable of cleaving the conjugates, releasing intermediates that undergo further transformations. These microbially-mediated reactions lead to the formation of metabolites such as 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, which are eventually excreted in the urine. This process highlights the significance of enterohepatic circulation and the gut microbiome in xenobiotic metabolism.
Q2: How does the metabolism of 2-acetamido-4-(chloromethyl)thiazole differ between germ-free and conventional rats?
A: Studies comparing germ-free rats (lacking gut flora) with conventional rats reveal significant differences in the metabolic fate of 2-acetamido-4-(chloromethyl)thiazole. [, ] In germ-free rats, the formation of the specific metabolites, 2-acetamido-4-[(methylsulfinyl)methyl]thiazole and 2-acetamido-4-[(methylsulfonyl)methyl]thiazole, is significantly reduced or absent. This observation strongly supports the essential role of intestinal microflora in the multi-step metabolic pathway leading to these specific metabolites. These findings underscore the significant contribution of the gut microbiome to the overall metabolism of xenobiotics like 2-acetamido-4-(chloromethyl)thiazole.
Q3: What is the significance of understanding the role of intestinal microflora in xenobiotic metabolism?
A: The research on 2-acetamido-4-(chloromethyl)thiazole metabolism highlights a broader principle: the intestinal microbiome plays a critical role in xenobiotic metabolism, impacting the fate and effects of these compounds within the body. [] Understanding these microbe-drug interactions is essential for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




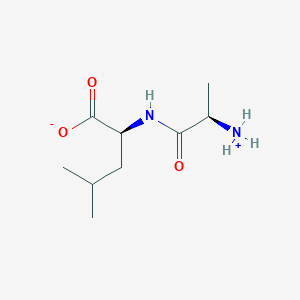
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
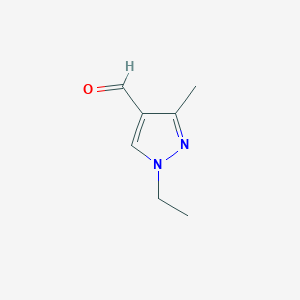
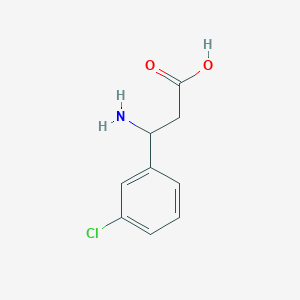

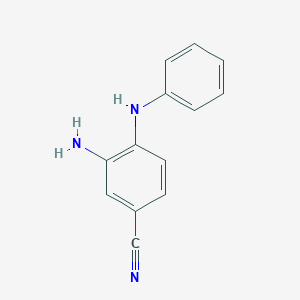
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
